Hemiphroside A

Oxidative Stress Free Radical Scavenging Structure-Activity Relationship

Phenylethanoid glycoside researchers face challenges sourcing authentic Hemiphroside A with verified structural identity for SAR studies-generic class-based substitutes fail to distinguish feruloyl vs. caffeoyl contributions to antioxidant activity. • Verified by ¹H-NMR & MS; ≥98% HPLC purity ensures batch-to-batch spectroscopic fidelity for reproducible assay results. • Unique 3-hydroxy-4-methoxyphenyl aglycone & feruloyl ester scaffold enables definitive SAR comparisons against acteoside and plantainoside D. • Available as reference standard for HPLC/LC-MS botanical authentication of Scrophulariaceae species.

Molecular Formula C31H40O16
Molecular Weight 668.6 g/mol
Cat. No. B1181400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiphroside A
SynonymsHemiphroside A
Molecular FormulaC31H40O16
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3
InChIKeyVKUXVDUAEAQCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Hemiphroside A for Research Procurement: Core Compound Identity, Natural Sources, and Analytical Specifications


Hemiphroside A (鞭打绣球甙 A; CAS 165338-27-2) is a phenylpropanoid glycoside (phenylethanoid glycoside) first isolated from Hemiphragma heterophyllum Wall. and subsequently identified in Picrorhiza scrophulariiflora [1]. It has a molecular formula of C₃₁H₄₀O₁₆ and a molecular weight of 668.6-668.7 g/mol [2]. The compound is a solid at room temperature and is available from research suppliers at purities of ≥93-98% (HPLC), typically accompanied by ¹H-NMR and MS data for identity confirmation .

Why Hemiphroside A Cannot Be Substituted with Generic Phenylethanoid Glycosides or Closely Related Analogs


Hemiphroside A belongs to a class of phenylethanoid glycosides where subtle structural variations—such as the specific substitution pattern on the phenylethyl and cinnamoyl moieties, and the nature of the sugar linkage—drastically alter observed bioactivity [1]. For example, while analogs like acteoside (verbascoside) and plantamajoside share a similar core scaffold, Hemiphroside A possesses a unique 3-hydroxy-4-methoxyphenyl ethyl aglycone and a feruloyl ester group, distinguishing it from the 3,4-dihydroxyphenyl (catechol) and caffeoyl ester motifs common to many in-class comparators [2]. These structural features directly influence antioxidant capacity, radical scavenging profiles, and potential target interactions, making it impossible to assume equivalent performance in biological assays. Therefore, procurement decisions must be guided by compound-specific evidence, not class-based assumptions.

Quantitative Differentiation Evidence for Hemiphroside A Against Phenylethanoid Glycoside Comparators


Antioxidant Activity Profile: Hemiphroside A Exhibits Distinct Radical Scavenging Capacity Compared to In-Class Analogs

In a direct comparative study evaluating the antioxidative activities of ten phenylethanoid and phenolic glycosides isolated from Picrorhiza scrophulariiflora, Hemiphroside A (compound 5) demonstrated measurable scavenging effects on hydroxyl radicals and superoxide anion radicals, but was notably less potent than the most active compound in the series, plantainoside D (compound 6), which showed effects comparable to the positive control ascorbic acid [1]. The study quantified that compounds 1, 2, and 6 (plantainoside D) were the most potent antioxidants, while Hemiphroside A and other analogs like scroside A (compound 7) and scroside B (compound 4) exhibited lower activity [1]. This data establishes that not all phenylethanoid glycosides are equipotent antioxidants; Hemiphroside A possesses a specific, moderate activity level distinct from both high- and low-activity comparators.

Oxidative Stress Free Radical Scavenging Structure-Activity Relationship Phenylethanoid Glycosides

Structural Differentiation: Unique Feruloyl Ester and 3-Hydroxy-4-Methoxyphenyl Aglycone Distinguish Hemiphroside A from Acteoside/Verbascoside

Hemiphroside A's chemical structure was established as 2-(3-hydroxy-4-methoxyphenyl)ethyl O-β-D-glucopyranosyl(1→3)-4-O-E-feruloyl-β-D-glucopyranoside through spectroscopic and chemical analyses [1]. This structure is distinct from the widely studied phenylethanoid glycoside acteoside (verbascoside), which contains a 3,4-dihydroxyphenylethyl aglycone and a caffeoyl ester moiety [2]. The presence of a methoxy group on the phenyl ring and a feruloyl (rather than caffeoyl) substituent in Hemiphroside A are critical structural variations known to influence lipophilicity, metabolic stability, and target binding in this compound class.

Phytochemistry Natural Product Chemistry Phenylpropanoid Glycosides Structure Elucidation

Analytical Characterization: Hemiphroside A is Supplied with Full Spectroscopic Documentation for Identity Verification

Reputable vendors supply Hemiphroside A at purities ≥98% (HPLC) and provide supporting analytical documentation including ¹H-NMR, HPLC chromatograms, and MS spectra . In contrast, less specialized suppliers or generic natural product libraries may offer the compound without full spectroscopic characterization, increasing the risk of misidentification or contamination by structurally similar co-isolated compounds (e.g., plantamajoside, plantainoside D) [1]. The availability of comprehensive analytical data ensures unambiguous identity confirmation and facilitates reproducibility in downstream biological assays.

Analytical Chemistry Quality Control Reference Standards HPLC Analysis

Natural Source Specificity: Hemiphroside A is a Minor Constituent from Specific Plant Species

Hemiphroside A was first isolated as a new phenylpropanoid glycoside from the whole plant of Hemiphragma heterophyllum Wall. (Scrophulariaceae) [1]. It was later identified as a minor constituent in the roots of Picrorhiza scrophulariiflora, where it co-occurs with a suite of other phenylethanoid glycosides including plantainoside D, scroside A, and scroside B [2]. This restricted distribution across specific plant species and its relatively low abundance (compared to major components like acteoside) means that Hemiphroside A is not a ubiquitous or easily sourced natural product; its availability is limited to specialized suppliers who isolate or synthesize the compound for research purposes.

Pharmacognosy Natural Product Isolation Chemotaxonomy Traditional Medicine

Defined Research and Industrial Application Scenarios for Hemiphroside A Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Phenylethanoid Glycoside Antioxidant Mechanisms

Hemiphroside A is a valuable tool for SAR studies due to its distinct antioxidant profile. As demonstrated by direct head-to-head data, it exhibits moderate radical scavenging activity compared to the highly potent plantainoside D and ascorbic acid [1]. This intermediate activity level, coupled with its unique feruloyl and methoxy structural features, allows researchers to systematically dissect which molecular modifications enhance or attenuate antioxidant capacity within this compound class. Comparative experiments using Hemiphroside A alongside acteoside and plantainoside D can reveal the precise contribution of specific functional groups to free radical scavenging efficacy.

Pharmacognosy and Chemotaxonomic Marker Research in Scrophulariaceae Species

Hemiphroside A is a chemotaxonomic marker for specific plant species, having been isolated from Hemiphragma heterophyllum and Picrorhiza scrophulariiflora [2]. Its presence or absence can be used to differentiate closely related species or authenticate botanical raw materials. Researchers investigating the phytochemical diversity of Scrophulariaceae or validating traditional medicinal plant identities can employ Hemiphroside A as a reference standard in HPLC or LC-MS analytical methods.

Functional Comparison of Methoxylated vs. Hydroxylated Phenylpropanoid Glycosides in Cellular Assays

The unique 3-hydroxy-4-methoxyphenyl aglycone and feruloyl ester of Hemiphroside A distinguish it from the catechol-based (3,4-dihydroxyphenyl) and caffeoyl-containing acteoside [3]. This structural divergence makes Hemiphroside A an ideal probe for investigating how methoxylation and feruloylation affect cellular uptake, metabolic stability, and target engagement compared to more polar, hydroxylated analogs. Studies designed to compare the biological effects of Hemiphroside A and acteoside in cell culture models can provide insights into the role of specific substitution patterns in modulating bioactivity.

Analytical Method Development and Validation for Complex Natural Product Mixtures

Due to its availability as a high-purity (≥98%) reference standard with full spectroscopic characterization , Hemiphroside A is suitable for developing and validating quantitative analytical methods (e.g., HPLC-UV, LC-MS) for the detection and quantification of phenylethanoid glycosides in plant extracts, dietary supplements, or traditional medicine formulations. The compound can serve as a calibration standard or as a spike-in control to assess method accuracy and precision.

Technical Documentation Hub

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